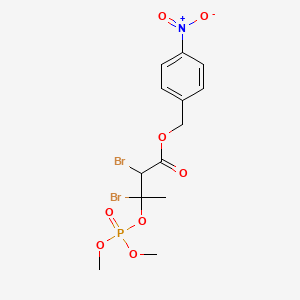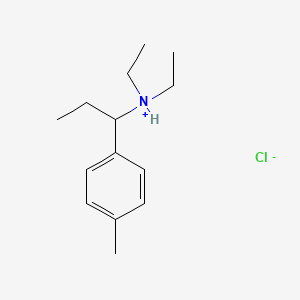
Biphenyl-4-yl-(3-methylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biphenyl-4-yl-(3-methylphenyl)methanone, also known as 3-methyl-4’'-phenyl-benzophenone, is an organic compound with the molecular formula C20H16O and a molecular weight of 272.34 g/mol . This compound is characterized by its biphenyl and methylphenyl groups connected through a methanone linkage. It is commonly used in various industrial and research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Biphenyl-4-yl-(3-methylphenyl)methanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where biphenyl and 3-methylbenzoyl chloride are reacted in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to ensure consistent product quality and high throughput .
化学反応の分析
Types of Reactions
Biphenyl-4-yl-(3-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogens (e.g., Br2, Cl2) in the presence of a catalyst like FeCl3.
Major Products Formed
Oxidation: Biphenyl-4-carboxylic acid, 3-methylbenzoic acid.
Reduction: Biphenyl-4-yl-(3-methylphenyl)methanol.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
Biphenyl-4-yl-(3-methylphenyl)methanone has a wide range of applications in scientific research:
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
作用機序
The mechanism of action of biphenyl-4-yl-(3-methylphenyl)methanone primarily involves its ability to absorb light and generate reactive species. As a photoinitiator, it absorbs UV or visible light, leading to the formation of free radicals that initiate polymerization reactions. The molecular targets and pathways involved include the activation of carbonyl groups and the subsequent formation of radical intermediates .
類似化合物との比較
Similar Compounds
- Biphenyl-4-yl-(3-chlorophenyl)methanone
- Biphenyl-4-yl-(3-nitrophenyl)methanone
- Biphenyl-4-yl-(3-hydroxyphenyl)methanone
Uniqueness
Biphenyl-4-yl-(3-methylphenyl)methanone is unique due to its specific combination of biphenyl and methylphenyl groups, which confer distinct photophysical and chemical properties. Compared to its analogs, it offers a balance of stability and reactivity, making it suitable for a variety of applications in photoinitiation and material science .
特性
CAS番号 |
86428-83-3 |
|---|---|
分子式 |
C20H16O |
分子量 |
272.3 g/mol |
IUPAC名 |
(3-methylphenyl)-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C20H16O/c1-15-6-5-9-19(14-15)20(21)18-12-10-17(11-13-18)16-7-3-2-4-8-16/h2-14H,1H3 |
InChIキー |
MYYLFDRHMOSOJJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium](/img/structure/B13774609.png)
![5,6-Dimethyl-1-propyl-1H-benzo[d]imidazole](/img/structure/B13774610.png)





